molecular formula C20H23N3O3S B2859026 1-(4-((4-Cyclopropylthiazol-2-yl)methoxy)benzoyl)piperidine-4-carboxamide CAS No. 1251686-09-5

1-(4-((4-Cyclopropylthiazol-2-yl)methoxy)benzoyl)piperidine-4-carboxamide

Cat. No.: B2859026
CAS No.: 1251686-09-5
M. Wt: 385.48
InChI Key: KTQDAQPJMPCLJP-UHFFFAOYSA-N
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Description

1-(4-((4-Cyclopropylthiazol-2-yl)methoxy)benzoyl)piperidine-4-carboxamide is a complex organic molecule that contains several functional groups and rings, including a cyclopropyl group, a thiazole ring, a benzoyl group, and a piperidine ring. These components are common in many biologically active compounds and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Cyclopropylthiazol-2-yl)methoxy)benzoyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The thiazole ring can undergo oxidation reactions.

    Reduction: The benzoyl group can be reduced under specific conditions.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiazole ring might yield sulfoxides or sulfones, while reduction of the benzoyl group could produce alcohols or hydrocarbons.

Scientific Research Applications

1-(4-((4-Cyclopropylthiazol-2-yl)methoxy)benzoyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((4-Cyclopropylthiazol-2-yl)methoxy)benzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. Similar compounds have been found to inhibit bacterial cell division by interacting with key functional proteins, disrupting the normal functioning of the bacteria and leading to its death.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Share the thiazole ring and exhibit similar biological activities.

    Piperidine derivatives: Contain the piperidine ring and are widely used in pharmaceuticals.

    Cyclopropyl-containing compounds: Known for their stability and unique chemical properties.

Uniqueness

1-(4-((4-Cyclopropylthiazol-2-yl)methoxy)benzoyl)piperidine-4-carboxamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c21-19(24)14-7-9-23(10-8-14)20(25)15-3-5-16(6-4-15)26-11-18-22-17(12-27-18)13-1-2-13/h3-6,12-14H,1-2,7-11H2,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQDAQPJMPCLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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